Ethyl 5-acetamido-2-furoate
Overview
Description
Ethyl 5-acetamido-2-furoate is an organic compound with the molecular formula C9H11NO4 It is a derivative of furan, characterized by the presence of an ethyl ester group and an acetamido group attached to the furan ring
Mechanism of Action
Target of Action
A related compound, 5-acetamido-2-hydroxy benzoic acid derivatives, has been shown to targetcyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain .
Mode of Action
For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have been shown to have a high binding affinity with the COX-2 receptor , which could lead to the inhibition of the enzyme and thus reduce inflammation and pain.
Biochemical Pathways
prostaglandin synthesis pathway . Inhibition of COX-2 can prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
In-silico studies of related compounds suggest they have good bioavailability
Result of Action
If it acts similarly to related compounds, it may exhibit anti-inflammatory and analgesic effects due to its potential inhibition of cox-2 .
Biochemical Analysis
Biochemical Properties
Ethyl 5-acetamido-2-furoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase 2 (COX-2) receptors, which are involved in the inflammatory response . The interaction between this compound and COX-2 receptors is characterized by a high binding affinity, which suggests that this compound may have potential anti-inflammatory properties. Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, further influencing biochemical reactions within the cell.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of COX-2, leading to a reduction in the production of pro-inflammatory mediators . This inhibition can result in decreased inflammation and pain, highlighting the potential therapeutic applications of this compound. Furthermore, this compound may affect other cellular processes, such as cell proliferation and apoptosis, by altering gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of COX-2 activity . Prolonged exposure to this compound may lead to its degradation, reducing its effectiveness over time. Additionally, long-term studies have indicated that this compound may have lasting effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and liver toxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can affect its bioavailability, efficacy, and safety, highlighting the importance of understanding its metabolism for effective therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound is transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution of this compound to different tissues, influencing its localization and accumulation. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-acetamido-2-furoate can be synthesized through a multi-step process involving the acylation of 5-amino-2-furoic acid. The general synthetic route includes:
Acylation: 5-amino-2-furoic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form 5-acetamido-2-furoic acid.
Esterification: The resulting 5-acetamido-2-furoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-acetamido-2-furoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-acetamido-2-furoic acid.
Reduction: Ethyl 5-amino-2-furoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-acetamido-2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Ethyl 5-acetamido-2-furoate can be compared with other furan derivatives such as:
Ethyl 5-ethyl-2-furoate: Similar in structure but lacks the acetamido group, resulting in different chemical reactivity and biological activity.
5-acetamido-2-hydroxy benzoic acid: Contains a similar acetamido group but is based on a benzoic acid structure, leading to different pharmacological properties.
Uniqueness: this compound’s unique combination of the furan ring and acetamido group provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-acetamidofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-13-9(12)7-4-5-8(14-7)10-6(2)11/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSDCUNLRGSIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228327 | |
Record name | NSC 402554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-50-4 | |
Record name | Ethyl 5-(acetylamino)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402554 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furoic acid, ethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 402554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 5-ACETAMIDO-2-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWW86BZ58F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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